Trapoxin B
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Overview
Description
Trapoxin is a cyclic tetrapeptide known for its potent inhibitory effects on histone deacetylases (HDACs). It was first isolated from the fungus Helicoma ambiens and has since been recognized for its ability to induce morphological reversion in transformed cells, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trapoxin can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the formation of a cyclic tetrapeptide structure, incorporating amino acids such as L-phenylalanine, D-pipecolinic acid, and a unique epoxide-containing fatty acid. The key steps include:
Peptide Coupling: Sequential coupling of amino acids using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Cyclization: Formation of the cyclic structure through intramolecular peptide bond formation.
Epoxidation: Introduction of the epoxide group using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of Trapoxin is not widely documented, but it would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Trapoxin undergoes several types of chemical reactions, including:
Oxidation: The epoxide group in Trapoxin can be reduced to a hydroxyl group using reducing agents.
Substitution: The epoxide group can also participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH4) for reducing the epoxide group.
Substitution: Nucleophiles such as amines or thiols for substitution reactions.
Major Products:
Scientific Research Applications
Trapoxin has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study the inhibition of histone deacetylases.
Biology: Investigates the role of histone acetylation in gene expression and chromatin structure.
Industry: Potential use in developing new HDAC inhibitors for therapeutic applications.
Mechanism of Action
Trapoxin exerts its effects by irreversibly inhibiting histone deacetylases. It binds covalently to the enzyme’s active site via its epoxide group, preventing the deacetylation of histones. This leads to the accumulation of acetylated histones, altering chromatin structure and gene expression . The primary molecular target is histone deacetylase 11 (HDAC11), which plays a role in regulating immune response and cancer progression .
Comparison with Similar Compounds
Trapoxin is unique due to its irreversible inhibition of HDACs, unlike other HDAC inhibitors such as Trichostatin A, which are reversible inhibitors . Similar compounds include:
Trichostatin A: A reversible HDAC inhibitor with similar biological effects but different inhibition mechanisms.
Apicidin: Another cyclic tetrapeptide with HDAC inhibitory activity.
Vorinostat: A synthetic HDAC inhibitor used in cancer therapy.
Trapoxin’s unique irreversible inhibition and specific targeting of HDAC11 make it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C33H40N4O6 |
---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
(3S,6S,9S,12R)-3,6-dibenzyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C33H40N4O6/c38-28(29-21-43-29)17-9-3-8-15-24-30(39)35-25(19-22-11-4-1-5-12-22)31(40)36-26(20-23-13-6-2-7-14-23)33(42)37-18-10-16-27(37)32(41)34-24/h1-2,4-7,11-14,24-27,29H,3,8-10,15-21H2,(H,34,41)(H,35,39)(H,36,40)/t24-,25-,26-,27+,29-/m0/s1 |
InChI Key |
LLOKIGWPNVSDGJ-AFBVCZJXSA-N |
Isomeric SMILES |
C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)[C@@H]5CO5 |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)C5CO5 |
Origin of Product |
United States |
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